molecular formula C25H26N2O5 B266778 (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

Cat. No. B266778
M. Wt: 434.5 g/mol
InChI Key: LALHJRMKPVFVFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate, also known as BODIPY, is a fluorescent dye that has been extensively used in scientific research. It is a synthetic organic compound that has a unique chemical structure, which makes it highly useful in various applications.

Mechanism of Action

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate works by absorbing light energy and then releasing it as fluorescence. When excited by a specific wavelength of light, (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate molecules absorb the energy and become excited. The excited state is unstable and quickly relaxes back to the ground state, releasing the excess energy as fluorescence. The emitted fluorescence can be detected and measured, which allows researchers to study the properties of cells and biomolecules.
Biochemical and Physiological Effects:
(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has minimal biochemical and physiological effects on cells and tissues. It is non-toxic and does not interfere with cellular processes. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is also stable and can withstand harsh conditions, such as high temperatures and pH levels, which makes it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has several advantages for lab experiments. It is highly fluorescent, which allows for easy detection and measurement. It is also stable and non-toxic, which makes it suitable for use in live cells and tissues. However, (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has some limitations. It is not suitable for long-term imaging studies, as it can photobleach over time. It also has a limited range of excitation and emission wavelengths, which can limit its use in certain applications.

Future Directions

There are several future directions for the use of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in scientific research. One direction is the development of new (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate derivatives with different properties, such as improved photostability and a broader range of excitation and emission wavelengths. Another direction is the use of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate in the development of new biosensors for the detection of biomolecules in cells and tissues. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate can also be used in the development of new imaging techniques for the study of cellular processes and disease mechanisms.

Synthesis Methods

The synthesis of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate involves the condensation of a 4,5-dioxo-1,2,3,4-tetrahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid with an aldehyde or ketone, followed by a nucleophilic substitution reaction. The resulting compound is then treated with a base to form the final product. The synthesis of (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate is relatively easy, and it can be modified to produce different derivatives with different properties.

Scientific Research Applications

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate has been extensively used in scientific research due to its unique properties. It is a highly fluorescent dye that emits a bright green light when excited by a specific wavelength of light. This property makes it useful in various applications, such as fluorescence microscopy, flow cytometry, and fluorescence spectroscopy. (E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate can be used to label proteins, nucleic acids, and other biomolecules, which allows researchers to study their localization and function in cells and tissues.

properties

Product Name

(E)-1-benzofuran-2-yl{1-[3-(dimethylammonio)propyl]-2-(3-methoxyphenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-1-[3-(dimethylamino)propyl]-4-hydroxy-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H26N2O5/c1-26(2)12-7-13-27-22(17-9-6-10-18(14-17)31-3)21(24(29)25(27)30)23(28)20-15-16-8-4-5-11-19(16)32-20/h4-6,8-11,14-15,22,29H,7,12-13H2,1-3H3

InChI Key

LALHJRMKPVFVFG-UHFFFAOYSA-N

SMILES

CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC

Canonical SMILES

C[NH+](C)CCCN1C(C(=C(C1=O)[O-])C(=O)C2=CC3=CC=CC=C3O2)C4=CC(=CC=C4)OC

Origin of Product

United States

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